2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16333255
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O3 |
|---|---|
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O3/c1-21-13-7-5-12(6-8-13)19-17(20)11-22-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,11H2,1H3,(H,19,20) |
| Standard InChI Key | DOTWHXXVWXXFBU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3 |
Introduction
Molecular Structure and Computational Properties
The compound’s structure comprises a 1H-indol-4-yloxy moiety connected via an acetamide bridge to a 4-methoxyphenyl group. This configuration introduces distinct electronic and steric features that influence its interactions with biological targets.
Structural Analysis
The indole nucleus, a bicyclic structure with a pyrrole ring fused to a benzene ring, is substituted at the 4-position with an oxygen atom, forming an ether linkage to the acetamide group. The acetamide’s carbonyl oxygen and nitrogen atoms facilitate hydrogen bonding, while the 4-methoxyphenyl group contributes aromaticity and moderate polarity due to the methoxy substituent.
Table 1: Hypothesized Physicochemical Properties
These predictions align with structurally related compounds such as 2-(3-acetyl-1H-indol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide (logP = 2.67) and N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide (PSA = 54.12 Ų) . The higher logP compared to Y040-9620 reflects the substitution of a methyl group with a methoxyphenyl moiety, enhancing lipophilicity.
Synthesis and Chemical Reactivity
Proposed Synthetic Routes
The synthesis of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide likely involves sequential functionalization of the indole core:
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Ether Formation: Reaction of 4-hydroxyindole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) yields 2-chloro-N-(1H-indol-4-yloxy)acetamide.
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Amide Coupling: The chloro intermediate undergoes nucleophilic substitution with 4-methoxyaniline using a coupling agent such as EDCl/HOBt to form the final product .
Key Challenges:
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Regioselective functionalization at the indole 4-position requires careful control of reaction conditions to avoid competing substitutions at more reactive sites (e.g., positions 2 or 3).
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Steric hindrance from the methoxyphenyl group may necessitate elevated temperatures or prolonged reaction times for complete conversion.
Reactivity Profile
The compound’s reactivity is dominated by:
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Indole NH: Participates in hydrogen bonding and may undergo alkylation or acylation under basic conditions.
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Acetamide Group: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine byproducts.
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Methoxy Group: Electron-donating effects enhance the aromatic ring’s nucleophilicity, favoring electrophilic substitution at the para position relative to the methoxy group.
Computational and Experimental Validation Gaps
Despite structural analogies, empirical data for 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide remain sparse. Critical research priorities include:
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Synthetic Validation: Confirming the proposed route’s feasibility and optimizing yields.
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ADMET Profiling: Predicting absorption, distribution, metabolism, excretion, and toxicity using in silico models.
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Target Identification: High-throughput screening against receptor libraries to identify lead therapeutic applications.
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